molecular formula C9H15N3 B3242855 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine CAS No. 1537612-94-4

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine

Cat. No.: B3242855
CAS No.: 1537612-94-4
M. Wt: 165.24
InChI Key: QASJNOJDEPRNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This structure is notable for its fused ring system, which combines a pyrazole ring with a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This reaction is often carried out under reflux conditions in solvents such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(10)9-6-8-4-2-3-5-12(8)11-9/h6-7H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASJNOJDEPRNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN2CCCCC2=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine
Reactant of Route 2
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine
Reactant of Route 3
Reactant of Route 3
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine
Reactant of Route 4
Reactant of Route 4
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine
Reactant of Route 5
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine
Reactant of Route 6
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.